

Application Notes: Live-Cell Imaging of Cytokinesis with Binucleine 2 Treatment

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Compound of Interest

Compound Name: *Binucleine 2*

Cat. No.: *B15586835*

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Introduction

Cytokinesis is the final stage of cell division, resulting in the physical separation of two daughter cells. The process is orchestrated by a complex interplay of signaling pathways and structural components, including the contractile actin-myosin ring. A key regulator of mitosis and cytokinesis is the Aurora B kinase, a component of the chromosomal passenger complex. [1][2] Understanding the precise temporal and spatial regulation of these events is crucial for research in developmental biology and cancer therapeutics. **Binucleine 2** is a potent and highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase with a K_i of $0.36 \mu\text{M}$. [3] [4] It serves as a powerful tool to dissect the specific roles of Aurora B kinase in the intricate process of cytokinesis. [1][2][4][5] These application notes provide a detailed protocol for the live-cell imaging of Drosophila cells treated with **Binucleine 2** to investigate its effects on cytokinesis.

Mechanism of Action

Binucleine 2 specifically inhibits the kinase activity of Aurora B, a key regulator of cell division. [1][2][4][5] Aurora B is involved in multiple mitotic processes, including chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint. During cytokinesis, Aurora B activity is implicated in the formation of the microtubule midzone and the completion of cell division. [1][2] By inhibiting Aurora B, **Binucleine 2** allows for the precise dissection of its role in the assembly and function of the cytokinetic machinery. [1] Studies have shown that **Binucleine 2** treatment in Drosophila cells prevents the assembly of

the contractile ring but does not inhibit its ingression once assembled.^{[1][2][3]} This indicates that Aurora B kinase activity is essential for the initiation of cytokinesis but not for the constriction of the cleavage furrow itself.^{[1][2][4][5]}

Applications

- Dissecting the role of Aurora B kinase in cytokinesis: By observing the effects of **Binucleine 2** on live cells, researchers can delineate the specific stages of cytokinesis that are dependent on Aurora B activity.
- High-throughput screening for cytokinesis inhibitors: The distinct phenotype induced by **Binucleine 2** (binucleated cells) can be used as a basis for high-content screening to identify novel compounds that interfere with cytokinesis.
- Cancer research: As Aurora kinases are often overexpressed in cancer cells, understanding the effects of their inhibition is valuable for the development of novel anti-cancer therapies.^[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of **Binucleine 2** on cytokinesis in *Drosophila* Kc167 cells, as observed through live-cell imaging.

Table 1: Effect of **Binucleine 2** on Contractile Ring Assembly

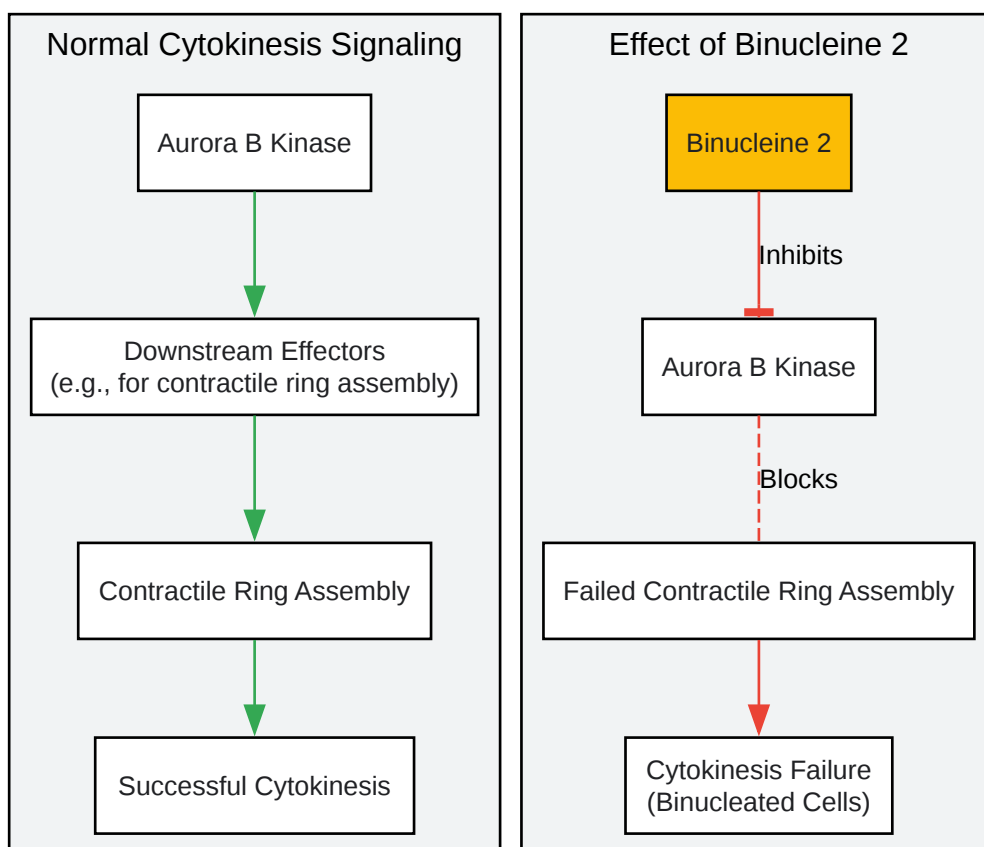
Treatment	Concentration	Cells Assembling Contractile Ring (%)	Cells Failing to Assemble Contractile Ring (%)
DMSO (Control)	N/A	100	0
Binucleine 2	40 μ M	0	100

Table 2: Effect of **Binucleine 2** on Cleavage Furrow Ingression

Treatment Group	Timing of Treatment	Outcome
Control (DMSO)	N/A	Normal furrow ingression and cell division.
Binucleine 2	Before contractile ring assembly	Contractile ring fails to assemble; no furrow ingression.[1][2][3]
Binucleine 2	After contractile ring assembly	Normal furrow ingression and completion of cytokinesis.[1][3]

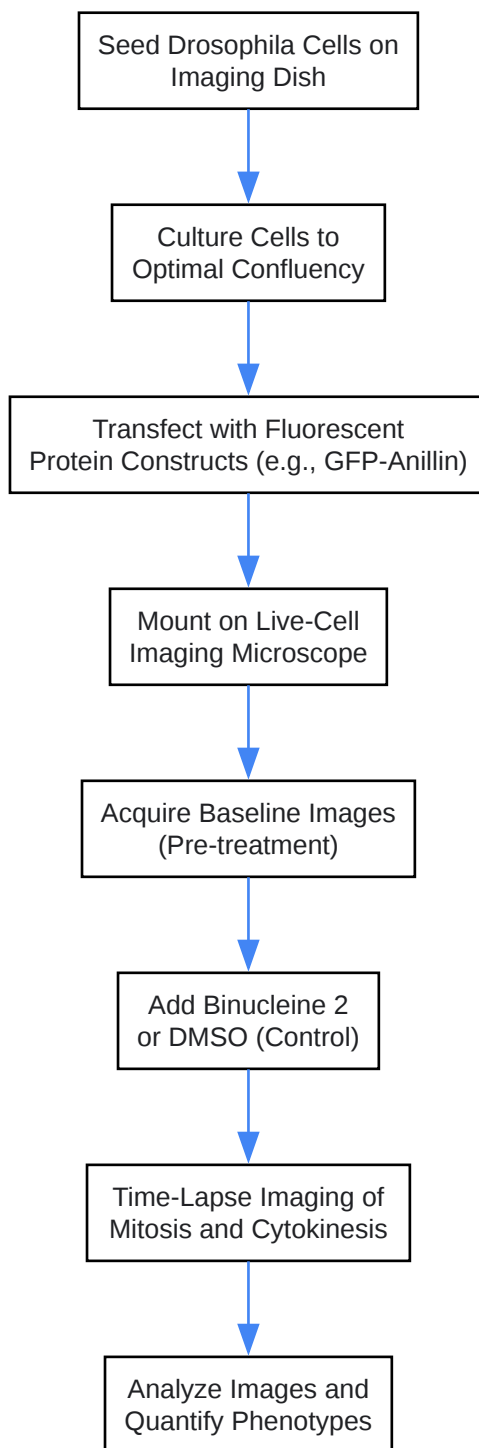
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway affected by **Binucleine 2** and the general experimental workflow for live-cell imaging.



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Caption: Mechanism of **Binucleine 2** action on cytokinesis.



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References

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